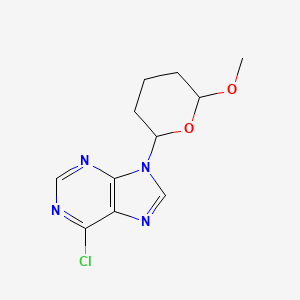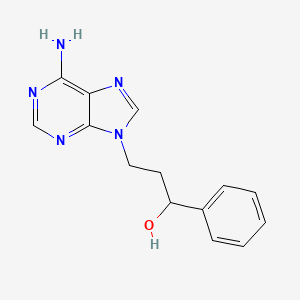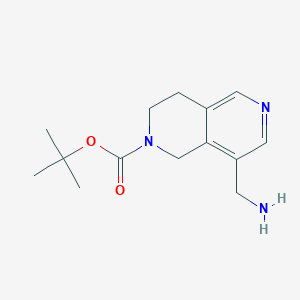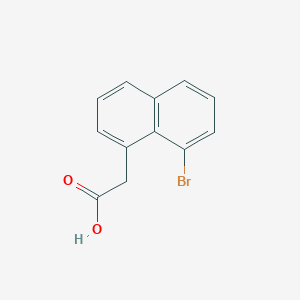
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then subjected to chlorination using thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Naphthoquinones: from oxidation reactions.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
- 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid
- 2-Naphthalenecarbonyl chloride, 8-(trifluoromethoxy)-
Uniqueness: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is unique due to the specific positioning of the trifluoromethoxy group and the carbonyl chloride group on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific chemical reactions and applications .
Propriétés
Formule moléculaire |
C12H6ClF3O2 |
|---|---|
Poids moléculaire |
274.62 g/mol |
Nom IUPAC |
8-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-5-1-3-7-4-2-6-9(10(7)8)18-12(14,15)16/h1-6H |
Clé InChI |
JYKNWXBROUHVIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)





![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)


